molecular formula C8H18ClNO B6608914 3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride CAS No. 2866307-55-1

3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride

Cat. No.: B6608914
CAS No.: 2866307-55-1
M. Wt: 179.69 g/mol
InChI Key: PZEBJAFOODDXFL-UHFFFAOYSA-N
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Description

3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl It is a derivative of cyclobutanamine, characterized by the presence of methoxy and trimethyl groups on the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The initial step involves the formation of the cyclobutane ring through a cyclization reaction. This can be achieved using a suitable precursor and a cyclization agent under controlled conditions.

    Introduction of Methoxy and Trimethyl Groups: The next step involves the introduction of methoxy and trimethyl groups onto the cyclobutane ring. This can be done through a series of substitution reactions using appropriate reagents.

    Formation of the Hydrochloride Salt: Finally, the amine group is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the methoxy or trimethyl groups are replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various halogenating agents, nucleophiles; reactions are conducted under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride
  • 2,2,3-trimethylcyclobutan-1-amine hydrochloride
  • 3-methoxy-2,2-dimethylcyclobutan-1-amine hydrochloride

Uniqueness

3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride is unique due to the specific arrangement of methoxy and trimethyl groups on the cyclobutane ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methoxy-2,2,3-trimethylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)6(9)5-8(7,3)10-4;/h6H,5,9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEBJAFOODDXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(C)OC)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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